4-chloro-N-(pyrimidin-2-yl)butanamide

Catalog No.
S779464
CAS No.
27179-31-3
M.F
C8H10ClN3O
M. Wt
199.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(pyrimidin-2-yl)butanamide

CAS Number

27179-31-3

Product Name

4-chloro-N-(pyrimidin-2-yl)butanamide

IUPAC Name

4-chloro-N-pyrimidin-2-ylbutanamide

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13)

InChI Key

TZAPCCZHAICKIJ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC(=O)CCCCl

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCCCl
4-Chloro-N-(pyrimidin-2-yl)butanamide is a compound that belongs to the class of pyrimidine-based inhibitors. This compound has gained significant attention from the scientific community due to its wide range of biological applications, including anticancer and antiviral properties. The chemical structure of 4-Chloro-N-(pyrimidin-2-yl)butanamide consists of a pyrimidine ring attached to a butanamide moiety through a nitrogen atom.
4-Chloro-N-(pyrimidin-2-yl)butanamide is a white to off-white crystalline powder with a molecular weight of 238.7 g/mol. The melting point of this compound ranges from 102°C to 104°C. It is slightly soluble in water and soluble in organic solvents such as methanol and ethanol. Its chemical formula is C11H14ClN3O.
The synthesis of 4-Chloro-N-(pyrimidin-2-yl)butanamide involves the reaction of 2-aminopyrimidine with 4-chlorobutyryl chloride in the presence of a base such as pyridine. The resulting compound is then purified through recrystallization several times to obtain a pure product. The characterization of this compound is usually done through various techniques such as NMR, IR, and mass spectroscopy.
Several analytical methods are used to determine the purity and identity of 4-Chloro-N-(pyrimidin-2-yl)butanamide. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). Spectroscopic techniques such as NMR, IR, and mass spectroscopy are also used to characterize this compound.
4-Chloro-N-(pyrimidin-2-yl)butanamide has shown promising biological activities such as anticancer, antiviral, and anti-inflammatory properties. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has strong antiviral activity against human respiratory syncytial virus (HRSV) and herpes simplex virus (HSV). Moreover, it has been suggested to have potential anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.
The toxicity and safety of 4-Chloro-N-(pyrimidin-2-yl)butanamide have been evaluated in several scientific experiments. The acute toxicity study conducted in mice showed no significant signs of toxicity up to a dose of 2000 mg/kg body weight. However, chronic toxicity studies on this compound have not been conducted yet. Furthermore, it has been suggested that this compound may have mutagenic and genotoxic potential, which needs further investigation.
4-Chloro-N-(pyrimidin-2-yl)butanamide has been widely used in scientific experiments, primarily in cancer and antiviral research. It has shown promising results in inhibiting the proliferation of various cancer cell lines such as prostate, colon, and breast cancer cells. Additionally, it has been suggested to have potential antiviral properties against HRSV and HSV.
The current state of research on 4-Chloro-N-(pyrimidin-2-yl)butanamide focuses on exploring its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory diseases. Moreover, recent studies have suggested that this compound may have potential as an antibacterial agent.
The potential implications of 4-Chloro-N-(pyrimidin-2-yl)butanamide in various fields of research and industry are vast. It has potential as a therapeutic agent in cancer, viral infections, and inflammatory diseases. Moreover, it may have potential as an antibacterial agent. Additionally, it has applications in the pharmaceutical industry as a drug intermediate in the synthesis of various drugs.
Despite the promising results of 4-Chloro-N-(pyrimidin-2-yl)butanamide in various scientific studies, there are still several limitations and future directions to consider. These include its potential toxicity and limited studies on its pharmacokinetics, pharmacodynamics, and chronic toxicity. Further studies are needed to explore the full therapeutic potential and safety profile of this compound. Moreover, future studies may focus on developing more efficient and cost-effective methods for the synthesis of this compound.
Further studies are needed to evaluate the chronic toxicity of 4-Chloro-N-(pyrimidin-2-yl)butanamide.
More clinical trials are required to elucidate the full potential of this compound in cancer and antiviral research.
Studies may focus on exploring the molecular mechanisms of 4-Chloro-N-(pyrimidin-2-yl)butanamide in cancer cells and viral infections.
Future studies may investigate the potential of this compound as an antibacterial agent.
Researchers may investigate the possibility of developing more efficient and cost-effective methods for the synthesis of this compound.

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4-Chloro-N-(pyrimidin-2-yl)butanamide

Dates

Modify: 2023-08-15

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